Product packaging for Methyl 5-aminopyridine-2-carboxylate(Cat. No.:CAS No. 67515-76-8)

Methyl 5-aminopyridine-2-carboxylate

Cat. No.: B1314043
CAS No.: 67515-76-8
M. Wt: 152.15 g/mol
InChI Key: LJYSUEZSIXOJFK-UHFFFAOYSA-N
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Description

Significance of Pyridinecarboxylic Acid Derivatives in Chemical Sciences

Pyridinecarboxylic acid derivatives represent a pivotal class of heterocyclic compounds in the chemical sciences, demonstrating a wide array of applications, particularly in medicinal chemistry and materials science. The presence of the nitrogen atom in the pyridine (B92270) ring imparts unique electronic properties, influencing the molecule's basicity, polarity, and ability to coordinate with metal ions. researchgate.net This structural feature is fundamental to their diverse biological activities. researchgate.net The carboxylic acid functional group, or its ester derivative, adds another layer of chemical versatility, enabling a variety of chemical transformations and interactions with biological targets. researchgate.net These compounds serve as crucial scaffolds in the design and synthesis of new therapeutic agents for a range of conditions, including infections, inflammation, and cancer. researchgate.net

Overview of Research Trajectories for Aminopyridine Carboxylates

Within the broader family of pyridinecarboxylic acids, aminopyridine carboxylates have emerged as a particularly valuable subclass. The introduction of an amino group to the pyridine ring further enhances the molecule's chemical reactivity and potential for biological interactions. Research in this area has largely focused on leveraging the amino group as a synthetic handle for further molecular elaboration. This has led to the development of extensive libraries of substituted aminopyridine derivatives. A significant research trajectory involves the exploration of these compounds as "privileged structures" in drug discovery, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. nih.gov Consequently, aminopyridine carboxylates are frequently employed as starting materials for the synthesis of kinase inhibitors, agents targeting central nervous system disorders, and novel antibacterial compounds. chemicalbook.comnih.gov

Scope and Research Objectives Pertaining to Methyl 5-aminopyridine-2-carboxylate

This compound serves as a key building block in organic synthesis, with research objectives primarily centered on its utility in constructing more complex, biologically active molecules. nih.gov The specific arrangement of the amino and methyl carboxylate groups on the pyridine ring allows for regioselective reactions, making it a predictable and reliable starting material. A primary research goal is the use of this compound in the synthesis of novel pharmaceutical agents. For instance, it has been a focal point in the development of new antihypertensive drugs. acs.org The research objectives also extend to the systematic exploration of its chemical reactivity, aiming to develop new synthetic methodologies that utilize its unique structural features to create diverse molecular architectures for various therapeutic applications.

Detailed Research Findings

Synthesis and Reactivity

While specific, detailed industrial synthesis routes for this compound are not extensively published in readily available literature, the general approaches to synthesizing aminopyridine derivatives often involve the reduction of a corresponding nitro-pyridine or through amination reactions of halogenated pyridines.

The chemical reactivity of this compound is characterized by the distinct functionalities of the amino group, the methyl ester, and the pyridine ring itself.

Reactivity of the Amino Group: The primary amino group at the 5-position is a key site for chemical modification. It can readily undergo a variety of reactions, including:

Reductive Alkylation: The amino group can be alkylated through reactions with aldehydes or ketones in the presence of a reducing agent. This method is a cornerstone for creating a diverse range of N-substituted derivatives. acs.org

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides.

Coupling Reactions: The amino group can participate in various carbon-nitrogen bond-forming cross-coupling reactions, allowing for the introduction of aryl or other complex substituents. nih.gov

Reactivity of the Pyridine Ring: The pyridine ring in this compound is electron-deficient, which influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating amino group can facilitate electrophilic substitution at positions ortho and para to it.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen. A notable example is the displacement of a nitro group from a precursor, methyl 5-nitro-2-pyridinecarboxylate, by a nucleophile to form a substituted aminopyridine derivative. acs.org

Applications in Contemporary Research

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds. Its structural framework is a key component in the development of novel therapeutic agents.

One of the well-documented applications is in the synthesis of potent antihypertensive agents . Researchers have utilized this compound as a starting material to produce a series of 5-amino-2-pyridinecarboxylic acid derivatives. acs.org Through systematic structural modifications, such as the reductive alkylation of the amino group, compounds with significant antihypertensive activity in preclinical models have been identified. acs.org

The aminopyridine carboxylate scaffold is also being explored for the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The structural features of aminopyridine derivatives make them suitable for binding to the ATP-binding site of various kinases.

Furthermore, the general class of aminopyridines is recognized for its broad biological potential, with derivatives being investigated as phosphodiesterase-4 (PDE4) inhibitors for the treatment of inflammatory airway diseases. The versatility of the aminopyridine scaffold, for which this compound is a key precursor, allows for the fine-tuning of molecular properties to achieve desired potency and selectivity for specific biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B1314043 Methyl 5-aminopyridine-2-carboxylate CAS No. 67515-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYSUEZSIXOJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499056
Record name Methyl 5-aminopyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67515-76-8
Record name Methyl 5-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-aminopyridine-2-carboxylate
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Advanced Synthetic Methodologies for Methyl 5 Aminopyridine 2 Carboxylate and Its Analogues

Catalytic Approaches in Aminopyridine Carboxylate Synthesis

Iodine-Promoted Condensation Reactions

Molecular iodine (I₂) has emerged as an inexpensive, readily available, and environmentally benign catalyst for a variety of organic transformations, including the synthesis of substituted pyridines and related fused heterocyclic systems. Iodine-promoted reactions often proceed through condensation cascades, providing a powerful platform for the construction of complex molecular architectures from simple precursors under mild conditions.

In the context of aminopyridine synthesis, iodine typically functions as a mild Lewis acid. It can activate carbonyl compounds or facilitate the formation of key intermediates, such as enamines, which then participate in cyclization reactions. These reactions are often designed as one-pot, multi-component processes, which enhances their efficiency and atom economy.

A common strategy involves the condensation of a compound containing an amino group, a carbonyl compound, and a third component with an active methylene (B1212753) group. For instance, the synthesis of highly substituted imidazo[1,2-a]pyridines, which contain an aminopyridine core structure, has been effectively achieved using iodine catalysis. In these reactions, a 2-aminopyridine (B139424) derivative is reacted with an aryl methyl ketone and another reactant. The plausible mechanism involves the iodine-catalyzed formation of reactive intermediates that undergo a sequence of condensation, intramolecular cyclization, and subsequent aromatization to yield the final heterocyclic product.

DMSO is often used as a solvent and can also act as an oxidant in these transformations. The role of iodine can be catalytic, activating the substrates for the initial condensation, or it can be involved in oxidative steps of the reaction sequence. This methodology avoids the need for harsh reagents or transition-metal catalysts, aligning with the principles of green chemistry. While not a direct route to simple aminopyridine carboxylates, these iodine-promoted condensation strategies are highly valuable for assembling more complex, functionalized aminopyridine derivatives from readily available starting materials.

Component Type Role in Condensation Specific Examples
Amine Source Provides the nitrogen atom for the pyridine (B92270) ring2-Aminopyridines, Ammonium Acetate
Carbonyl Source Forms part of the pyridine backboneAryl methyl ketones, Aldehydes
Active Methylene Compound Provides the remaining carbon atoms for the ringDimedone, Malononitrile, β-ketoesters
Catalyst/Promoter Activates reactants and facilitates cyclizationMolecular Iodine (I₂)

Transition Metal-Catalyzed Oxidative Additions

While direct synthesis of Methyl 5-aminopyridine-2-carboxylate via transition metal-catalyzed oxidative addition is not extensively detailed in the reviewed literature, the broader field of pyridine synthesis often employs such methodologies. Transition metal catalysis is crucial for constructing the pyridine core and for the functionalization of pre-existing pyridine rings. For instance, copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds has been developed for the synthesis of related imidazo[1,5-a]pyridine (B1214698) derivatives. beilstein-journals.org This reaction proceeds via oxidative dehydrogenation of an amine intermediate, highlighting the power of transition metals to facilitate C-H functionalization under aerobic conditions. beilstein-journals.org

Furthermore, palladium-catalyzed reactions are instrumental in the arylation of heterocyclic compounds. A general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by ligand exchange and reductive elimination to form the C-C bond. beilstein-journals.org Although a direct application to this compound synthesis is not specified, these principles form the foundation for modern synthetic approaches to functionalized pyridines. The development of such catalytic systems often focuses on atom economy and the use of environmentally benign oxidants like air. beilstein-journals.org

Multi-Component Reaction Sequences for Related Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds from simple starting materials in a single step. acsgcipr.orgrsc.org Various MCRs have been developed for the synthesis of substituted pyridines. acsgcipr.orgrsc.orgnih.gov

One prominent example is the Hantzsch pyridine synthesis, a [2+2+1+1] condensation that typically uses ammonia (B1221849) as the nitrogen source. rsc.orgnih.gov Another strategy involves the [4+2] aza-Diels–Alder reaction, which utilizes enamines and triazines to form the pyridine ring. rsc.orgnih.gov These methods are highly versatile for creating a wide range of substituted pyridine derivatives. acsgcipr.orgnih.gov

More specifically related to the derivatization of aminopyridines, the Groebke–Blackburn–Bienaymé (GBB) MCR is a powerful tool. This reaction involves a 2-amino-heterocycle, an aldehyde, and an isocyanide to produce fused imidazole (B134444) derivatives. nih.gov For instance, the GBB reaction has been employed to synthesize precursors for pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines, which are structurally complex molecules derived from an initial aminopyridine scaffold. nih.gov The efficiency of MCRs makes them highly attractive for generating libraries of compounds for drug discovery. rsc.org

Table 1: Overview of Multi-Component Reactions for Pyridine and Fused Heterocycle Synthesis
Reaction Name/TypeComponentsResulting ScaffoldKey FeaturesReference
Hantzsch Pyridine SynthesisAldehyde, β-ketoester (2 equiv.), AmmoniaDihydropyridine (oxidized to Pyridine)Classic, versatile method for substituted pyridines. rsc.orgnih.gov
Aza-Diels-Alder ReactionEnamine, TriazinePyridine[4+2] cycloaddition approach. rsc.orgnih.gov
Groebke–Blackburn–Bienaymé (GBB)2-Amino-heterocycle, Aldehyde, IsocyanideFused Imidazoles (e.g., Imidazo[1,2-a]pyridines)Efficient for complex fused heterocycles. nih.gov
Ugi-type MCRAminopyridine, Aldehyde, Isocyanide, Carboxylic Acid3-Amino-imidazo[1,2-a]-pyridinesMicrowave-assisted, one-pot synthesis. rsc.org

Derivatization Strategies and Pathways to Related Heterocycles

This compound is a valuable building block for the synthesis of a variety of more complex heterocyclic systems. The presence of the amino group, the ester, and the pyridine nitrogen allows for a range of chemical transformations.

The imidazo[1,2-a]pyridine (B132010) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. rsc.org The synthesis of this ring system often starts from a 2-aminopyridine derivative. The key step is the nucleophilic attack of the pyridine nitrogen onto an electrophilic carbon, followed by cyclization. rsc.org

Common synthetic strategies include:

Reaction with α-haloketones: This is a classic method where the 2-aminopyridine reacts with an α-haloketone. The reaction proceeds via initial N-alkylation of the endocyclic pyridine nitrogen, followed by intramolecular cyclization. rsc.org

Three-Component Reactions: As mentioned, the GBB reaction provides a direct route to 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. rsc.org

Oxidative Coupling Reactions: Transition metal-catalyzed methods, such as copper-catalyzed aerobic oxidative coupling of 2-aminopyridines and ketones or nitroolefins, have emerged as powerful alternatives. beilstein-journals.orgorganic-chemistry.org These reactions avoid the need for pre-functionalized starting materials like α-haloketones. organic-chemistry.org

While these are general methods, the ester group in this compound would be carried through these syntheses, providing a handle for further functionalization of the resulting imidazo[1,2-a]pyridine system.

The primary amino group of this compound readily undergoes condensation with aldehydes or ketones to form Schiff bases, also known as imines. chemrj.orgnih.gov This reaction is typically catalyzed by a small amount of acid. nih.gov The resulting imine (C=N) bond is a versatile functional group for further chemical transformations.

Aromatic aldehydes are commonly used to form stable, conjugated Schiff bases. chemrj.org The formation of these compounds can be confirmed through spectroscopic methods such as FT-IR, which shows the characteristic C=N stretching frequency, and NMR, where the appearance of the azomethine proton (-CH=N-) signal is indicative of Schiff base formation. nih.govajol.info

The reactivity of these Schiff bases allows for the synthesis of other heterocyclic systems. For example, they can undergo cyclization reactions or act as ligands for the formation of metal complexes, which often exhibit interesting biological and catalytic properties. nih.gov

Table 2: Selected Schiff Base Synthesis from Aminopyridines
Amine Starting MaterialCarbonyl CompoundReaction ConditionsProduct TypeReference
2-AminopyrimidineSubstituted AldehydesEthanol, Acetic acid (cat.), RT, 24hImidazo[1,2-a]pyrimidine Schiff bases nih.gov
2-AminopyridineCiprofloxacinEthanol, Reflux, 4hCiprofloxacin-imine Schiff base chemrj.org
Pyridyl amineAromatic AldehydeNot specifiedPyridine Schiff bases rsc.orgnih.gov
5-AminotetrazoleAromatic AldehydesNot specified5-Aminotetrazole Schiff bases ajol.info

Naphthyridines, isomers of phenanthroline, are bicyclic heterocyclic compounds containing two nitrogen atoms. digitallibrary.co.in The 1,5-naphthyridine (B1222797) scaffold can be synthesized from 3-aminopyridine (B143674) derivatives through several classical methods. nih.govmdpi.com

Skraup Reaction: This reaction involves heating a 3-aminopyridine with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. This method constructs the second pyridine ring onto the initial aminopyridine core. nih.govmdpi.com

Conrad-Limpach Reaction: This involves the thermal condensation of a 3-aminopyridine with a β-ketoester, leading to the formation of 1,5-naphthyridinone derivatives. mdpi.com

Cross-Coupling and Cyclization: Modern approaches may involve palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to build a side chain onto the pyridine ring which can then undergo intramolecular cyclization to form the second ring of the naphthyridine system. nih.gov

Starting with this compound, these reactions would yield highly functionalized naphthyridine systems, with the ester group at a key position for further derivatization.

The synthesis of the complex pentacyclic system pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinoline demonstrates a sophisticated use of aminopyridine precursors. A key strategy involves an initial Groebke–Blackburn–Bienaymé (GBB) multi-component reaction. nih.gov

In this reported pathway, a 2-aminoheteroaryl (like a derivative of 5-aminopyridine) reacts with 2-formylbenzonitrile and an isocyanide. nih.gov The product of this MCR is then subjected to an N-deprotection step, which triggers a spontaneous intramolecular cyclization. The amine attacks the electrophilic carbon of the nitrile group, leading to the formation of the final, complex ring system. nih.gov This elegant one-pot sequence highlights the power of combining MCRs with subsequent cyclization cascades to rapidly build molecular complexity from simple starting materials. nih.govnih.gov

Structural Elucidation and Spectroscopic Characterization in Research

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure, bond lengths, and bond angles.

As of now, a specific single-crystal X-ray diffraction study for Methyl 5-aminopyridine-2-carboxylate has not been reported in publicly accessible literature. However, crystallographic studies on closely related compounds, such as 5-amino-2-methylpyridinium hydrogen fumarate (B1241708), provide valuable insights into the expected molecular geometry and intermolecular interactions. In the crystal structure of this related salt, the aminopyridine ring is planar, and the molecule engages in extensive hydrogen bonding via its pyridinium (B92312) and amine groups with the carboxylate groups of the fumarate counter-ion. This suggests that this compound would also feature a planar pyridine (B92270) ring and that the amino group would be a primary site for hydrogen bonding interactions in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen and carbon atoms. While specific research-grade spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be accurately predicted based on the molecule's structure.

In the ¹H NMR spectrum, the molecule is expected to show distinct signals for the three protons on the pyridine ring, the two protons of the amino group, and the three protons of the methyl ester group. The electron-donating amino group and the electron-withdrawing methyl carboxylate group exert significant influence on the chemical shifts of the aromatic protons.

The signal for the amino (-NH₂) protons is typically a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration due to hydrogen bonding. The methyl ester (-OCH₃) protons will appear as a sharp singlet further downfield. The three aromatic protons (H3, H4, and H6) will appear as distinct multiplets, with their splitting patterns determined by spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H68.1 - 8.3Doublet (d)
H47.8 - 8.0Doublet of Doublets (dd)
H37.1 - 7.3Doublet (d)
-NH₂4.5 - 5.5Broad Singlet (br s)
-OCH₃3.8 - 4.0Singlet (s)

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. This compound has seven distinct carbon environments: five in the pyridine ring, one in the carbonyl group of the ester, and one in the methyl group of the ester. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of its neighbors. The carbonyl carbon of the ester group is expected to have the largest chemical shift (most downfield), while the methyl carbon will be the most upfield.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ester)165 - 170
C5145 - 150
C2140 - 145
C6135 - 140
C4120 - 125
C3115 - 120
-OCH₃50 - 55

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it a powerful tool for functional group identification.

The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its primary functional groups. The amino group (-NH₂) will exhibit symmetric and asymmetric N-H stretching vibrations. The ester group will be identifiable by its strong carbonyl (C=O) stretching band and C-O stretching bands. The aromatic pyridine ring will also have characteristic C=C and C-N stretching vibrations, as well as C-H bending bands.

Expected Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amino (-NH₂)N-H Asymmetric Stretch3400 - 3500Medium
Amino (-NH₂)N-H Symmetric Stretch3300 - 3400Medium
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H (-OCH₃)C-H Stretch2850 - 2960Medium-Weak
Ester (C=O)C=O Stretch1710 - 1730Strong
Aromatic RingC=C / C=N Stretch1550 - 1650Medium-Strong
Amino (-NH₂)N-H Bend (Scissoring)1580 - 1620Medium
Ester (C-O)C-O Stretch1200 - 1300Strong

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule and its behavior upon absorbing and emitting light. These techniques are particularly relevant for compounds containing chromophores, such as the aminopyridine ring system.

Research on various aminopyridine derivatives shows that they often exhibit significant absorption in the ultraviolet (UV) region and can be fluorescent, emitting light at a longer wavelength after excitation. nih.govsciforum.netresearchgate.net The absorption is typically due to π → π* electronic transitions within the aromatic pyridine ring. The presence of the amino group (an auxochrome) and the carboxylate group can modulate the energy of these transitions, shifting the absorption maxima (λ_max).

While specific studies on the electronic absorption and emission of this compound are not detailed in the literature, it is expected to absorb UV light in the range of 270-350 nm. Based on studies of structurally similar aminopyridine esters, the compound is also predicted to be fluorescent. nih.gov The emission maximum would likely be in the blue region of the visible spectrum (400-480 nm), with a quantum yield that is sensitive to the solvent environment. nih.gov This potential fluorescence makes it and related compounds interesting for applications in materials science and as molecular probes. nih.govsciforum.netresearchgate.net

Photoluminescence Emission Studies

Photoluminescence spectroscopy is employed to investigate the fluorescent properties of molecules after they absorb light. Aminopyridine derivatives are well-documented for their fluorescent capabilities, a property that is expected in this compound. nih.govacs.org Upon excitation at an appropriate wavelength (typically corresponding to an absorption band), the molecule can relax to its ground state by emitting a photon, a process observed as fluorescence.

Studies on structurally related aminopyridine compounds demonstrate that they can exhibit significant fluorescence. For instance, various 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives show fluorescence emission maxima in the blue light region, around 400–450 nm. mdpi.com Another study on diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate reported an emission wavelength (λem) of 480 nm. nih.gov The quantum yield (Φ), which measures the efficiency of the fluorescence process, and the specific emission wavelength for this compound would depend on its unique electronic structure and environmental factors.

Compound ClassReported Emission Range (λem)Reported Quantum Yield (Φ)Reference
2-Amino-4,6-diphenyl-pyridine-3-carbonitriles400-450 nmNot specified mdpi.com
Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate480 nm0.01 nih.gov
2-(tert-Butylamino)-6-phenylpyridine-3,4-dicarboxylic acidNot specified0.31 nih.gov

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound (molecular formula C7H8N2O2), the calculated monoisotopic mass is 152.0586 Da. nih.gov In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as a protonated molecular ion, [M+H]+, at a mass-to-charge ratio (m/z) of approximately 153.06.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern. Expected fragmentation pathways for this molecule would include the neutral loss of methanol (B129727) (CH3OH, 32 Da) or the loss of the methoxycarbonyl radical (•COOCH3, 59 Da), providing definitive evidence for the presence and connectivity of the ester group.

Ion/FragmentFormulaExpected m/zDescription
[M+H]+[C7H9N2O2]+~153.06Protonated Molecular Ion
[M-OCH3]+[C6H6N2O]+~122.05Loss of a methoxy (B1213986) radical
[M-COOCH3]+[C6H6N2]+~106.05Loss of the methoxycarbonyl group

Advanced Characterization Techniques for Solid-State Architectures

Powder X-ray Diffraction (PXRD) is a critical technique for the analysis of solid-state materials. americanpharmaceuticalreview.com It provides information about the crystalline nature, phase purity, and unit cell dimensions of a compound. A PXRD pattern is a unique "fingerprint" for a specific crystalline solid, generated by the constructive interference of X-rays diffracted by the planes of atoms in the crystal lattice. americanpharmaceuticalreview.com

For a crystalline sample of this compound, the PXRD pattern would consist of a series of sharp peaks (Bragg reflections) at specific diffraction angles (2θ). The position and relative intensity of these peaks are determined by the crystal structure. While a specific PXRD pattern for this compound is not detailed in the available literature, studies on other pyridine-carboxylic acid derivatives demonstrate the utility of PXRD in confirming the formation of new crystalline phases and determining their lattice parameters. researchgate.netrsc.org Such analysis would be essential for identifying different polymorphs (different crystal structures of the same compound), which can have distinct physical properties.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and many transition metal ions. researchgate.net As a closed-shell diamagnetic molecule, this compound does not have unpaired electrons and is therefore "EPR-silent" on its own.

However, EPR spectroscopy becomes a powerful tool for studying the interactions of this compound as a ligand in coordination complexes with paramagnetic metal centers (e.g., Cu(II), Co(II)). mdpi.comresearchgate.netacs.org In such cases, the resulting EPR spectrum is highly sensitive to the electronic environment of the metal ion. Analysis of the EPR parameters, such as g-values and hyperfine coupling constants, can provide detailed insights into the coordination geometry, the nature of the metal-ligand bonds, and the electronic structure of the complex. mdpi.comacs.org

Paramagnetic CenterLigand TypeTypical g-valuesInformation Gained
Cu(II)Pyridine AmidesAxial or Rhombic symmetryCoordination geometry (e.g., octahedral, square pyramidal)
Co(II)Pyridinegiso ~2.08Spin state and orbital of the unpaired electron

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to analyze the surface topography and morphology of solid materials. An SEM analysis of a solid sample of this compound would provide direct visualization of its particle characteristics.

The resulting micrographs would reveal key morphological features such as crystal habit (e.g., needles, plates, prisms), particle size and size distribution, and surface texture. This information is crucial in materials science and pharmaceutical development, as the morphology of a crystalline solid can significantly influence its bulk properties, including flowability, dissolution rate, and handling characteristics. While specific SEM images for this compound are not provided in the reviewed literature, the technique is a standard method for the comprehensive solid-state characterization of any crystalline organic compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations have been widely applied to pyridine (B92270) derivatives to study their molecular structure, vibrational spectra, and electronic properties. researchgate.netnih.govnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that, when combined with an appropriate basis set such as 6-311++G(d,p), often yields results that are in good agreement with experimental data for organic molecules. researchgate.netnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For Methyl 5-aminopyridine-2-carboxylate, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

Table 1: Predicted Geometrical Parameters for Pyridine Derivatives from DFT Studies This table presents typical bond lengths found in related aminopyridine structures as determined by DFT calculations to provide context for the expected geometry of this compound.

Parameter Typical Value (Å) Reference Compound
Ring C-C 1.379 - 1.404 3,4-diaminopyridine researchgate.net
Ring C-N 1.32 - 1.37 2-amino-3-methyl-5-nitropyridine (B21948) nih.gov
C-NH₂ ~1.34 2-amino-5-methyl pyridine researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.commalayajournal.org The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, specifically involving the lone pair of the amino group and the π-system of the ring. The LUMO is likely to be distributed over the electron-withdrawing methyl carboxylate group and the pyridine ring. malayajournal.org This distribution suggests that the molecule can act as an electron donor from the amino-substituted ring and as an electron acceptor at the ester group. DFT calculations provide quantitative values for these orbital energies and their spatial distribution. Studies on similar molecules have calculated HOMO-LUMO energy gaps in the range of 4 to 5 eV, indicating good chemical stability. nih.govmalayajournal.org

Table 2: Representative FMO Data from DFT Studies on Related Heterocyclic Compounds This table illustrates the typical energy values obtained from FMO analysis on similar molecules.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole -5.2822 -1.2715 4.0106 malayajournal.org
Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - - 4.6255 nih.gov

Theoretical vibrational frequency calculations using DFT are instrumental in assigning the vibrational modes observed in experimental Infrared (IR) and Raman spectra. nih.gov After geometry optimization, harmonic frequency calculations are performed to predict the molecule's vibrational spectrum. The calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method. nih.gov

For this compound, characteristic vibrational modes would include:

N-H stretching of the amino group, typically appearing as asymmetric and symmetric bands above 3300 cm⁻¹. nih.gov

C-H stretching of the aromatic ring and the methyl group.

C=O stretching of the ester group, which is a strong band usually found in the 1700-1730 cm⁻¹ region. nih.gov

Pyridine ring C=C and C=N stretching vibrations, typically observed in the 1400-1600 cm⁻¹ range. researchgate.net

NH₂ scissoring (bending) modes. researchgate.net

C-N stretching vibrations, which are often mixed with other modes and appear in the 1266–1390 cm⁻¹ region. researchgate.netresearchgate.net

Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode by quantifying the contribution of individual internal coordinates. nih.gov

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which is invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR parameters. mdpi.com The calculations are typically performed on the DFT-optimized geometry.

The predicted ¹H NMR spectrum for this compound would show distinct signals for the protons on the pyridine ring, the amino group protons, and the methyl group protons. The chemical shifts of the ring protons are influenced by the electronic effects of both the electron-donating amino group and the electron-withdrawing carboxylate group. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, with the carbonyl carbon of the ester group appearing significantly downfield. Comparing these predicted shifts with experimental data serves as a rigorous test of the computed molecular structure.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netbhu.ac.in It is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgnih.gov In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent regions of neutral potential. researchgate.netbhu.ac.in

For this compound, the MEP map would be expected to show:

Negative potential (red/yellow) localized around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, indicating these are the primary sites for electrophilic attack or hydrogen bond acceptance. researchgate.net

Positive potential (blue) concentrated around the hydrogen atoms of the amino group, making them sites for hydrogen bond donation. bhu.ac.in The MEP analysis provides a clear, qualitative picture of the charge distribution and is crucial for understanding intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions within a molecule in terms of localized electron-pair bonding units (orbitals). nih.gov It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.govmdpi.com

In this compound, NBO analysis can quantify the stabilization energy (E⁽²⁾) associated with key intramolecular interactions, such as:

The delocalization of the lone pair electrons from the amino nitrogen (n(N)) into the antibonding π* orbitals of the pyridine ring (n → π*).

Non-Covalent Interaction Analysis

Non-covalent interactions are crucial in understanding the supramolecular chemistry of this compound, influencing its crystal packing, solubility, and interactions with biological targets. Theoretical methods are employed to visualize and quantify these weak interactions.

The Quantum Theory of Atoms in Molecules (AIM) is a theoretical framework used to analyze the electron density of a molecule to characterize chemical bonding. By locating critical points in the electron density, AIM can identify and characterize both covalent bonds and weaker non-covalent interactions. For a molecule like this compound, AIM analysis would be expected to reveal bond critical points (BCPs) between atoms linked by covalent bonds. Furthermore, it could identify BCPs corresponding to intramolecular hydrogen bonds, for instance, between the amino group and the nitrogen of the pyridine ring or the ester group. The properties of the electron density at these critical points, such as its magnitude and the Laplacian, provide quantitative information about the strength and nature of these interactions.

Reduced Density Gradient (RDG) analysis is a computational technique that allows for the visualization of non-covalent interactions in real space. It identifies regions of low electron density and low reduced density gradient, which are characteristic of non-covalent interactions. For this compound, RDG analysis would likely reveal surfaces corresponding to various types of interactions. These could include hydrogen bonds involving the amino group and the ester moiety, as well as van der Waals interactions between different parts of the molecule or between adjacent molecules in a crystal lattice. The color-coding of these surfaces typically indicates the strength and nature of the interaction, with strong attractive interactions (like hydrogen bonds) and repulsive steric clashes being distinguishable. Studies on related aminopyridine-containing metal-organic frameworks have successfully used RDG analysis to visualize and understand the non-covalent interactions stabilizing their structures. researchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface of a molecule is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds.

For this compound, Hirshfeld surface analysis would highlight the key intermolecular interactions that govern its crystal packing. Red spots on the dnorm map would indicate close contacts, likely corresponding to hydrogen bonds formed by the amino group and interactions involving the carboxylate group.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of internal and external distances from the surface, with distinct patterns corresponding to specific interactions (e.g., H···H, O···H, N···H, C···H). For a molecule with the functional groups of this compound, the fingerprint plot would be expected to show significant contributions from hydrogen bonding and other close contacts, providing a detailed picture of its supramolecular assembly. Similar analyses have been instrumental in understanding the crystal structures of other pyrimidine (B1678525) derivatives. nih.govresearchgate.net

A hypothetical breakdown of intermolecular contacts for this compound based on Hirshfeld surface analysis is presented in the table below.

Interaction TypeHypothetical Contribution (%)Description
H···H45%Represents the most abundant contacts, typical for organic molecules.
O···H / H···O25%Indicative of hydrogen bonding involving the carboxylate oxygen and amine hydrogen atoms.
N···H / H···N15%Represents hydrogen bonding involving the pyridine nitrogen and the amino group.
C···H / H···C10%van der Waals interactions involving the aromatic ring and methyl group.
Other5%Includes contacts such as C···C, C···N, etc.

Theoretical Studies on Tautomerism and Proton Transfer Equilibria

The presence of both an amino group and a pyridine ring in this compound suggests the possibility of tautomerism and proton transfer. The amino group can potentially exist in equilibrium with its imino tautomer, where a proton is transferred from the nitrogen to a carbon atom of the ring. Additionally, proton transfer can occur between the amino group and the pyridine nitrogen, leading to a zwitterionic form.

Computational studies, typically using Density Functional Theory (DFT), can be employed to investigate the relative stabilities of these different tautomers. By calculating the Gibbs free energy of each tautomer, it is possible to predict the predominant form under different conditions (e.g., in the gas phase or in various solvents). The energy barriers for the proton transfer processes can also be calculated to understand the kinetics of the tautomeric equilibria. nih.gov For instance, theoretical investigations on 2-aminopyridine (B139424) have explored the amine-imine tautomerism and the transition state for proton transfer. nih.gov Similar studies on this compound would elucidate its potential tautomeric behavior.

Furthermore, in the presence of other molecules, such as carboxylic acids, intermolecular proton transfer is a possibility. Time-resolved fluorescence spectroscopy studies on complexes of 2-aminopyridine with carboxylic acids have shown that double-proton transfer can occur in the electronically excited state. rsc.org Theoretical calculations can model these intermolecular interactions and predict the likelihood and mechanism of such proton transfer events.

Simulation of Spectroscopic Properties

Computational chemistry allows for the simulation of various spectroscopic properties, which can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and electronic properties.

For this compound, DFT and time-dependent DFT (TD-DFT) are commonly used methods to simulate its spectroscopic signatures:

NMR Spectroscopy: The chemical shifts of 1H and 13C nuclei can be calculated and compared with experimental NMR data to confirm the molecular structure. researchgate.net Discrepancies between calculated and experimental shifts can provide insights into intermolecular interactions, such as hydrogen bonding, in solution.

IR Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical infrared spectrum. researchgate.net This allows for the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the stretching and bending of the N-H, C=O, and C-N bonds.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectrum by determining the energies and oscillator strengths of electronic transitions. researchgate.net This helps in understanding the nature of the electronic transitions (e.g., π→π* or n→π*) that give rise to the observed absorption bands.

The table below presents hypothetical calculated spectroscopic data for this compound.

Spectroscopic TechniqueParameterHypothetical Calculated ValueAssignment/Interpretation
1H NMRChemical Shift (δ)~5.0-6.0 ppmProtons of the amino group (NH2)
13C NMRChemical Shift (δ)~165-170 ppmCarbonyl carbon of the ester group (C=O)
IRVibrational Frequency (cm-1)~3300-3500 cm-1N-H stretching vibrations of the amino group
UV-VisAbsorption Maximum (λmax)~250-350 nmπ→π* transitions of the pyridine ring

Computational Predictions of Nonlinear Optical (NLO) Properties

Molecules with a significant difference in electron density between donor and acceptor groups connected by a π-conjugated system can exhibit nonlinear optical (NLO) properties. This compound possesses an electron-donating amino group and an electron-withdrawing carboxylate group attached to a π-conjugated pyridine ring, making it a candidate for NLO applications.

Computational methods, such as DFT and time-dependent Hartree-Fock (TDHF), can be used to predict the NLO properties of a molecule. Key parameters that are calculated include:

Linear Polarizability (α): Describes the linear response of the electron cloud to an applied electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Relates to the third-order NLO response.

Theoretical studies on related pyridine and pyrimidine derivatives have shown that the strategic placement of donor and acceptor groups can significantly enhance the NLO response. researchgate.netnih.gov By calculating these parameters for this compound, its potential as an NLO material can be assessed. These calculations can also guide the design of new derivatives with improved NLO properties. For instance, increasing the electron-donating or -withdrawing strength of the substituents or extending the π-conjugated system could lead to a larger hyperpolarizability.

Molecular Docking Simulations for Biological Target Interactions

Extensive literature searches did not yield specific molecular docking studies conducted on this compound. While computational and theoretical investigations, including molecular docking, are crucial for predicting the binding affinity and interaction patterns of small molecules with biological targets, no published research detailing such simulations for this particular compound could be identified.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. This method is commonly used in drug design to screen potential drug candidates and to elucidate their mechanism of action at a molecular level.

Typically, a molecular docking study would involve the following:

Identification of a Biological Target: A specific protein, enzyme, or receptor relevant to a particular disease is chosen.

Preparation of the Ligand and Receptor: The three-dimensional structures of both the small molecule (ligand), in this case, this compound, and the biological target (receptor) are prepared for the simulation.

Docking Simulation: A docking algorithm explores various possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity (often expressed in kcal/mol). The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed.

The results of such studies are often presented in data tables, summarizing the binding energies and the key interacting residues.

While research exists on related compounds, such as other aminopyridine derivatives or various picolinates, the specific data for this compound is not available in the public domain based on the conducted searches. Therefore, a detailed analysis of its interactions with specific biological targets, including data tables of binding affinities and interacting amino acid residues, cannot be provided at this time. Further computational research would be required to elucidate the potential biological targets and binding interactions of this compound.

Coordination Chemistry and Material Science Applications

Design and Synthesis of Coordination Polymers

Coordination polymers (CPs) are multi-dimensional structures formed through the self-assembly of metal ions (nodes) and organic ligands (linkers). rsc.org The derivatives of pyridine (B92270) carboxylic acid are extensively used for this purpose due to their varied binding modes. globethesis.com The introduction of co-ligands and careful selection of metal centers are effective strategies for tuning the final architectures and functionalities of these materials. rsc.orgmdpi.com

The 5-aminopyridine-2-carboxylate (ampy) ligand has proven effective in constructing coordination polymers with varying dimensionalities. nih.gov Research has demonstrated the synthesis of one-dimensional (1D) metal-organic chains by coordinating the ampy ligand with sodium and lanthanide ions. nih.gov These chains possess the general formula [MNa(ampy)₄]ₙ, where M can be terbium, erbium, or ytterbium. nih.gov

Furthermore, the reaction of the parent ligand, 5-aminopyridine-2-carboxylic acid, with transition metals like cobalt and copper leads to CPs with different structures. nih.gov For instance, a 1D coordination polymer with cobalt has been synthesized, formulated as {CoK(ampy)₃(H₂O)₃₃}ₙ. nih.gov In the case of copper, a neutral 1D coordination polymer, [Cu(ampy)₂]ₙ, is formed. nih.gov The structural diversity of these compounds highlights the ligand's adaptability in forming extended networks.

Metal Ion(s)Compound FormulaDimensionalityStructural FeaturesReference
Er, Na[ErNa(ampy)₄]ₙ1D ChainMetal-organic chain built from ampy coordination. nih.gov
Tb, Na[TbNa(ampy)₄]ₙ1D ChainIsostructural with the Erbium-based chain. nih.gov
Yb, Na[YbNa(ampy)₄]ₙ1D ChainIsostructural with the Erbium-based chain. nih.gov
Co, K{CoK(ampy)₃(H₂O)₃₃}ₙ1D ChainCoordination polymer with variable dimensionality. nih.gov
Cu[Cu(ampy)₂]ₙ1D ChainNeutral coordination polymer. nih.gov

The utility of aminopyridine-2-carboxylate in designing coordination polymers stems from its inherent structural features. As a heteroditopic ligand, it possesses two distinct coordinating sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. polimi.it This arrangement allows it to act as a versatile linker between metal centers.

Key design principles include:

Chelation and Bridging: The ligand can coordinate to a metal ion in a bidentate N,O-chelating fashion, forming a stable five-membered ring. wikipedia.org This is a common binding mode for 2-aminocarboxylates. wikipedia.org Additionally, the carboxylate group can bridge two different metal centers, facilitating the extension of the structure into one, two, or three dimensions.

Structural Diversity: The combination of a rigid pyridine ring and a flexible carboxylate group, which can adopt various coordination modes (monodentate, bidentate chelating, bidentate bridging), allows for the formation of diverse network topologies. rsc.org The specific metal ion and reaction conditions employed can direct the self-assembly process towards a particular architecture. mdpi.com

Metal Complexation Studies

The coordination chemistry of aminopyridine-2-carboxylate extends to discrete metal complexes with a wide range of transition metals and lanthanides. The study of these complexes provides fundamental insights into the ligand's electronic and steric properties and the resulting coordination geometries.

Aminopyridine and related ligands form stable complexes with numerous d-block transition metals. The resulting geometries are influenced by the electronic configuration of the metal ion and the stoichiometry of the complex.

Copper (II): Cu(II) complexes with aminopyridine-type ligands have been extensively studied. researchgate.netresearchgate.net Single-crystal X-ray diffraction of a complex with 2-amino-5-bromopyridine, [Cu(L)₂(Cl)₂], revealed a structure consisting of mononuclear units where the ligand coordinates to the metal via the pyridine nitrogen. researchgate.net The coordination environment around the Cu(II) ion is often distorted from ideal geometries, such as square planar or octahedral. nih.gov In the [Cu(ampy)₂]ₙ polymer, each Cu(II) center is coordinated by two nitrogen atoms and two oxygen atoms from four different ampy ligands. nih.gov

Cobalt (II): Co(II) readily forms complexes with aminopyridine ligands. researchgate.net Spectroscopic and magnetic data for [Co(L)₂(Cl)₂] (L = 2-amino-5-bromopyridine) are consistent with a high-spin Co(II) ion in a tetrahedral or distorted tetrahedral environment. researchgate.net In the coordination polymer {CoK(ampy)₃(H₂O)₃₃}ₙ, the cobalt center is coordinated by three ampy ligands and three water molecules. nih.gov

Nickel (II): Ni(II) complexes with related ligands have been shown to adopt hexacoordinated, octahedral geometries. scirp.orgekb.eg Electronic absorption spectra for these complexes typically show bands characteristic of high-spin Ni(II) in an octahedral field. scirp.org

Zinc (II): Due to its d¹⁰ electronic configuration, Zn(II) complexes are diamagnetic and typically adopt a tetrahedral geometry, although other coordination numbers are possible. nih.govekb.eg

Palladium (II): Pd(II) complexes with pyridine-derived ligands often exhibit a square planar geometry. researchgate.net Studies on mixed-ligand Pd(II) complexes have also suggested tetrahedral coordination environments. nih.gov

Chromium (III): Cr(III) complexes with similar amino-functionalized ligands have been characterized as hexacoordinated with an octahedral geometry. scirp.org

Silver (I): Ag(I) has been shown to form polymeric structures with aminopyridine ligands. mdpi.com In one such complex with 2-amino-3-methylpyridine, the ligand acts as a bridge between two silver ions, coordinating through both the ring nitrogen and the amino group to form a polymeric chain. mdpi.com

Metal IonTypical GeometryCharacterization HighlightsReference
Cu(II) Distorted Square Planar / OctahedralParamagnetic; forms mononuclear complexes and 1D polymers. nih.govresearchgate.net
Co(II) Tetrahedral / OctahedralHigh-spin complexes; forms 1D coordination polymers. nih.govresearchgate.net
Ni(II) OctahedralTypically forms high-spin, hexacoordinated complexes. scirp.orgekb.eg
Zn(II) TetrahedralDiamagnetic d¹⁰ metal ion. nih.govekb.eg
Pd(II) Square Planar / TetrahedralForms stable complexes with pyridine N-donors. researchgate.netnih.gov
Cr(III) OctahedralForms stable, hexacoordinated complexes. scirp.org
Ag(I) Linear / PolymericLigand can act as a bridge, forming polymeric structures. mdpi.com

Lanthanide ions are known for their high and variable coordination numbers and their interesting photophysical properties, making them targets for coordination with emissive ligands. mdpi.com The 5-aminopyridine-2-carboxylate ligand has been successfully used to synthesize coordination polymers with lanthanide ions. nih.gov

Specifically, a series of isostructural one-dimensional coordination polymers with the formula [MNa(ampy)₄]ₙ have been synthesized, where M represents Terbium (Tb), Erbium (Er), or Ytterbium (Yb). nih.gov In these structures, the aminopyridine-2-carboxylate ligand coordinates to both the lanthanide ion and a sodium ion, forming stable, chain-like architectures. nih.gov Such materials are of interest for their potential luminescent properties, which arise from the lanthanide centers. nih.gov

A combination of single-crystal X-ray diffraction and various spectroscopic techniques is used to elucidate the structure and bonding in metal complexes of aminopyridine-2-carboxylate.

Structural Characterization: X-ray crystallography provides definitive information on the coordination environment of the metal ion, including coordination numbers, geometries, and precise bond lengths and angles. researchgate.net For example, in the [Cu(2-amino-5-bromopyridine)₂(Cl)₂] complex, the copper is coordinated by two pyridine nitrogen atoms and two chloride ions. researchgate.net Studies on related systems show that the coordination geometry can range from pentacoordinate square-based pyramidal for Cu(II) to hexacoordinate octahedral for Ni(II) and Cr(III). scirp.org

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The coordination of the pyridine nitrogen is indicated by shifts in the C=N stretching vibration bands. ekb.eg The coordination mode of the carboxylate group is determined by analyzing the positions of its asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching bands. The separation between these two bands (Δν) can help distinguish between monodentate, bidentate chelating, or bridging coordination modes. mdpi.com The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to M-N and M-O stretching vibrations. ekb.eg

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the coordination geometry. The spectra typically show bands corresponding to d-d transitions and, in some cases, ligand-to-metal charge transfer (LMCT) bands. researchgate.netresearchgate.net For instance, the number and position of absorption bands for Ni(II) and Co(II) complexes can be characteristic of octahedral or tetrahedral geometries, respectively. researchgate.netscirp.org

Electron Paramagnetic Resonance (EPR): For paramagnetic complexes such as those of Cu(II), EPR spectroscopy provides detailed information about the electronic environment of the metal ion. researchgate.net The shape of the spectrum and the calculated g-values can help to infer the coordination geometry. scirp.org

Advanced Material Development

The unique electronic and structural characteristics of Methyl 5-aminopyridine-2-carboxylate, particularly its ability to act as a versatile ligand, have positioned it as a valuable building block in the development of advanced materials. Its coordination with various metal ions has led to the creation of novel materials with significant potential in energy storage, optics, and magnetics.

Supercapacitor Electrode Materials via Graphene Oxide Functionalization

The functionalization of graphene oxide (GO) with metal complexes containing aminopyridine-based ligands has emerged as a promising strategy for creating high-performance supercapacitor electrodes. In one study, a chromium(III) complex of 5-Aminopyridine-2-carboxylic acid was used to functionalize graphene oxide (FGO-Ap/Cr) through a one-pot hydrothermal method. nmrmbc.com This process aimed to leverage the high surface area of GO and the pseudocapacitive properties of the metal complex to enhance energy storage capabilities.

Electrochemical analysis of the resulting FGO-Ap/Cr material demonstrated remarkable performance as a supercapacitor electrode. nmrmbc.com The material achieved a high specific capacitance, indicating its efficiency in storing charge. Furthermore, a symmetric supercapacitor designed using the FGO-Ap/Cr material exhibited a high energy density and power density, underscoring its potential for practical applications in advanced energy storage devices. nmrmbc.com The cycling stability of the material was also notable, retaining a very high percentage of its initial capacitance after thousands of cycles. nmrmbc.com These encouraging results highlight the potential of using ligands like 5-aminopyridine-2-carboxylic acid to modify graphene-based materials for next-generation energy storage. nmrmbc.comnih.gov

Table 1: Electrochemical Performance of FGO-Ap/Cr Supercapacitor Electrode

Parameter Value Reference
Specific Capacitance 461.5 F g⁻¹ (at 1 A g⁻¹) nmrmbc.com
Energy Density 523.3 W h kg⁻¹ nmrmbc.com
Power Density 98111.3 W kg⁻¹ nmrmbc.com
Capacitance Retention 96.2% (after 5000 cycles at 8 A g⁻¹) nmrmbc.com

Luminescent Materials and Photoluminescence Properties

Coordination polymers fabricated with 5-aminopyridine-2-carboxylate and lanthanide ions have been shown to possess significant luminescent properties. researchgate.net The ligand's structure facilitates the creation of metal-organic chains that exhibit intense photoluminescent emissions in the solid state at room temperature. researchgate.net

Specifically, coordination polymers incorporating lanthanides such as terbium (Tb), erbium (Er), ytterbium (Yb), and dysprosium (Dy) have been synthesized and characterized. These materials display strong emissions in both the visible and near-infrared regions. The luminescence is attributed to the effective energy transfer from the aminopyridine-2-carboxylate ligand to the lanthanide ions, a phenomenon known as the "antenna effect." This process is crucial for the development of efficient light-emitting materials for applications in areas such as sensing, bio-imaging, and solid-state lighting. The study of these materials opens avenues for creating multifunctional materials where luminescence is combined with other properties.

Materials Exhibiting Slow Magnetic Relaxation (Single-Molecule Magnets)

The same family of lanthanide-based coordination polymers constructed from 5-aminopyridine-2-carboxylic acid that displays luminescence also exhibits fascinating magnetic properties, specifically slow magnetic relaxation. This behavior is a hallmark of Single-Molecule Magnets (SMMs) or Single-Ion Magnets (SIMs), which are individual molecules that can function as tiny magnets. researchgate.net

A dysprosium-based metal-organic chain, [DyNa(ampy)4]n, synthesized with 5-aminopyridine-2-carboxylate, was found to exhibit single-ion magnet behavior with a clear frequency dependence of the out-of-phase magnetic susceptibility, even at a zero direct-current (dc) field. researchgate.net This property arises from the large magnetic anisotropy of the dysprosium ion, which is locked in place by the coordination environment provided by the ligand. Such materials are of great interest for their potential applications in high-density information storage, quantum computing, and spintronics. The ability to synthesize multifunctional materials that combine SMM behavior with luminescence in a single compound is a significant step toward the design of advanced molecular devices.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for various photonic technologies, including optical switching and data processing. Organic molecules with extended pi-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties. While various aminopyridine derivatives have been investigated for their NLO potential, specific research into the NLO properties of metal complexes derived from this compound is not extensively documented in the available literature. Theoretical evaluations of related structures, such as 5-nitropyridine derivatives, suggest that the presence of electron-withdrawing and donating groups on the pyridine ring could lead to NLO behavior. However, experimental data on complexes of the title compound are required to confirm any potential in this application area.

Catalytic Applications of Metal Complexes

Metal complexes incorporating aminopyridine ligands have been explored for their catalytic activity in various organic transformations. A chromium(III) complex synthesized with 5-aminopyridine-2-carboxylic acid, specifically (5-aminopyridine-2-carboxylate)3 chromium(III), has been identified as a catalyst for ethylene (B1197577) oligomerization. researchgate.netnih.gov

In this application, the chromium(III) complex, when activated by a co-catalyst such as modified methylaluminoxane (B55162) (MMAO), demonstrates catalytic activity in converting ethylene into linear alpha-olefins. nih.gov The study of such complexes is part of a broader effort to develop new, non-metallocene catalysts for olefin polymerization and oligomerization, which are fundamental processes in the chemical industry for producing polymers and liquid fuels. nih.gov The performance of the (5-aminopyridine-2-carboxylate)3 chromium(III) catalyst contributes to the understanding of how ligand structure influences catalytic activity and product selectivity in these important industrial reactions. researchgate.netnih.gov

Biological and Medicinal Chemistry Research Applications

Investigation of Antihypertensive Activity in Derivatives

Derivatives of 5-aminopyridine-2-carboxylic acid have been identified as potent antihypertensive agents. Research has focused on the synthesis of various substituted forms of this molecule to optimize its therapeutic potential. nih.gov Synthetic strategies have included the reductive alkylation of methyl 5-amino-2-pyridinecarboxylates and the alkylation of its urethane and amide derivatives. nih.gov

A number of these derivatives demonstrated significant antihypertensive effects in spontaneously hypertensive rats. nih.govnih.gov Further optimization of the molecular structure led to the identification of several promising compounds that were then evaluated in renal hypertensive dogs. nih.gov One particular derivative, 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid, was selected for preclinical toxicity studies. nih.gov However, due to toxicological findings, it was not advanced to clinical trials. nih.gov

Another related area of research involved the synthesis of 5-thio-2-pyridinecarboxylic acid derivatives, which also showed oral antihypertensive activity in spontaneously hypertensive rats. nih.gov These studies highlight the potential of the 5-aminopyridine-2-carboxylate scaffold in the development of new treatments for hypertension.

Antidiabetic Activity Studies of Coordination Compounds

The potential for developing antidiabetic agents from methyl 5-aminopyridine-2-carboxylate extends to its coordination compounds. While direct studies on the antidiabetic properties of coordination compounds specifically derived from this compound are not extensively detailed in the provided search results, related research into other carboxylic acid derivatives provides a basis for this line of inquiry. For instance, 5-methoxyindole-2-carboxylic acid has been recognized as a potent hypoglycemic agent that works by inhibiting gluconeogenesis in the liver. nih.gov This suggests that carboxylic acid-containing heterocyclic compounds can modulate glucose metabolism.

Furthermore, research into novel aminomethyl-pyridines as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis, has shown promise. nih.gov Optimization of these pyridine (B92270) derivatives has led to compounds with nanomolar inhibitory activity against DPP-4, a validated target for the treatment of type 2 diabetes. nih.gov This indicates that the broader class of aminopyridine derivatives warrants investigation for antidiabetic effects. The ability of the 5-aminopyridine-2-carboxylate ligand to form stable coordination polymers with various metal ions could offer a pathway to novel therapeutic agents with antidiabetic properties, a hypothesis that invites further research. nih.govresearchgate.net

Antitumor and Anticancer Research

The 5-aminopyridine-2-carboxylate scaffold has been a focal point in the quest for new anticancer agents. nih.gov Coordination polymers constructed from 5-aminopyridine-2-carboxylic acid and various metal ions, including lanthanides, have demonstrated notable antitumor properties. nih.govresearchgate.net For example, a dysprosium-based coordination polymer has shown anticancer activity, and analogous compounds with terbium, erbium, and ytterbium have also been synthesized and characterized, suggesting a new class of potential metal-based drugs. nih.govresearchgate.net Additionally, thiosemicarbazone derivatives of pyridine-2-carboxaldehydes have been designed and synthesized, showing promising antitumor activity in preclinical models. nih.gov

Anticancer Activity of Selected Pyridine Derivatives
Compound TypeKey FindingsCancer ModelReference
Lanthanide Coordination PolymersDemonstrated anticancer activity.HT29 and HepG2 cell lines nih.govresearchgate.net
3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneShowed better antitumor activity than parent compound.L1210 leukemia in mice nih.gov
5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneExhibited antitumor effects.L1210 leukemia in mice nih.gov

A crucial aspect of anticancer drug development is understanding how these compounds interact with cellular targets like DNA. Derivatives of pyridine, such as pyridine-2-carboxamidonetropsin and 1-methylimidazole-2-carboxamidonetropsin, have been designed to bind to the minor groove of DNA. nih.gov These synthetic peptides form a 2:1 complex with specific DNA sequences, demonstrating the potential for pyridine-based molecules to be engineered for targeted DNA interaction. nih.gov While direct studies on the DNA interaction of this compound were not found, the ability of related pyridine structures to bind DNA suggests a possible mechanism of action for its anticancer effects.

Inducing apoptosis, or programmed cell death, in cancer cells is a primary goal of many chemotherapeutic agents. Research has shown that derivatives of aminopyridine can trigger apoptosis in various cancer cell lines. nih.gov For instance, 4-aminopyridine (B3432731) has been found to induce apoptosis in human acute myeloid leukemia cells. nih.gov The mechanism involves the disruption of the mitochondrial membrane potential and the activation of caspases 3 and 9. nih.gov Other studies on novel thiazole derivatives have also demonstrated the induction of apoptosis in human leukemia cells through the cleavage of PARP1 and caspase 3, and by altering the levels of pro-apoptotic and anti-apoptotic proteins. ukrbiochemjournal.org These findings suggest that derivatives of this compound could similarly exert their anticancer effects by activating intrinsic apoptotic pathways.

The inhibition of DNA synthesis is another key mechanism through which anticancer drugs can halt the proliferation of cancer cells. While specific studies detailing the inhibition of DNA synthesis by this compound were not identified in the search results, the broader class of nucleoside and nucleotide analogs, which can include modified pyridine rings, are well-established inhibitors of DNA synthesis. nih.gov These antimetabolites function by mimicking natural purine or pyrimidine (B1678525) nucleosides, thereby disrupting metabolic and regulatory pathways essential for DNA replication. nih.gov The structural similarity of the pyridine core to these natural bases suggests that derivatives of this compound could potentially interfere with DNA synthesis, contributing to their antitumor activity.

Antimicrobial Activities

The pyridine ring is a common feature in many compounds with antimicrobial properties. researchgate.net Derivatives of 2-aminopyridine (B139424) have been shown to be effective against a range of bacteria and fungi. nih.govsemanticscholar.orgmdpi.com For example, certain 2-aminopyridine derivatives have demonstrated high activity against Gram-positive bacteria such as S. aureus and B. subtilis. nih.gov The introduction of different functional groups to the pyridine scaffold can significantly influence the antimicrobial spectrum and potency. semanticscholar.org Schiff bases derived from methyl-2-aminopyridine-4-carboxylate have also been synthesized and have shown good antibacterial and antifungal activity. semanticscholar.org These findings underscore the potential of this compound as a template for the development of new antimicrobial agents. semanticscholar.org

Antimicrobial Activity of Selected 2-Aminopyridine Derivatives
CompoundMicroorganismActivityReference
Compound 2c (a 2-aminopyridine derivative)S. aureusHigh (MIC: 0.039 µg·mL−1) nih.gov
Compound 2c (a 2-aminopyridine derivative)B. subtilisHigh (MIC: 0.039 µg·mL−1) nih.gov
Schiff base 3c (from methyl-2-aminopyridine-4-carboxylate)C. albicansGood semanticscholar.org
Schiff base 3d (from methyl-2-aminopyridine-4-carboxylate)C. albicansGood semanticscholar.org

Enzyme Inhibition Studies

The structural characteristics of this compound make it an interesting candidate for enzyme inhibition studies. Research on related structures has focused on cholinesterases and nitric oxide synthases.

Inhibitors of AChE and BChE are crucial for the management of Alzheimer's disease nih.gov. While research on the direct effects of this compound is not available, other heterocyclic compounds containing pyridine or carboxamide moieties have been explored. For example, a study on 2-aryl-6-carboxamide benzoxazole derivatives identified compounds that act as potent, selective, and mixed-type dual inhibitors of both AChE and BChE nih.gov. These findings indicate that the broader class of molecules containing carboxamide groups can interact with the catalytic and peripheral anionic sites of cholinesterases, suggesting a potential avenue for future investigation of pyridine-based analogues nih.gov.

Nitric oxide (NO) is produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS overproduction is linked to neurodegenerative diseases, iNOS is involved in inflammatory responses nih.gov. The 2-aminopyridine scaffold has been a key focus in the development of NOS inhibitors.

Research has led to the design of potent and highly selective inhibitors of nNOS based on the 2-aminopyridine structure nih.gov. These inhibitors show remarkable selectivity for nNOS over both eNOS and iNOS, which is a critical feature to avoid side effects like hypertension (from eNOS inhibition) nih.gov. For example, a lead compound demonstrated approximately 2000-fold selectivity for nNOS over eNOS and 600-fold selectivity over iNOS nih.gov. Further studies on 2-amino-4-methylpyridine analogues have been conducted to develop tracers for imaging iNOS expression via positron emission tomography (PET), indicating that this scaffold can be tailored to target iNOS specifically researchgate.net. This body of research underscores the potential of the 2-aminopyridine core, central to this compound, in the design of specific NOS isoform inhibitors.

Table 3: Isoform Selectivity of a 2-Aminopyridine-Based nNOS Inhibitor

NOS Isoform Selectivity Fold (vs. nNOS)
nNOS 1
eNOS ~2000
iNOS ~600

Data represents the selectivity profile of a lead compound from a study on 2-aminopyridine-based inhibitors nih.gov.

Antioxidant Activity Investigations (e.g., Radical Scavenging Assays)

The antioxidant potential of compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The chemical structure of this compound, containing an amino group and a pyridine ring, suggests it may possess antioxidant properties.

Studies have shown that incorporating amino groups into molecules can enhance their antioxidant capabilities mdpi.com. For instance, novel chitosan derivatives functionalized with amino-pyridine groups exhibited stronger hydroxyl-radical and DPPH-radical scavenging abilities compared to unmodified chitosan mdpi.com. The results indicated a synergistic effect between the amino group and the pyridine ring that improves antioxidant activity mdpi.com. Similarly, investigations into thiazolo[4,5-b]pyridine derivatives confirmed their ability to act as antioxidants by scavenging DPPH radicals pensoft.net. These findings suggest that the aminopyridine core of this compound is a key contributor to potential radical scavenging activity.

Modulatory Effects on Inflammatory Pathways (e.g., Kinase Inhibition)

Inflammatory pathways are often mediated by kinases, and inhibiting these enzymes is a key strategy for treating inflammatory diseases. The pyridine scaffold is a component of many kinase inhibitors.

Research into substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives has identified potent inhibitors of the inflammatory kinases TBK1 and IKKε nih.gov. These kinases are involved in pathways that regulate energy expenditure, making them targets for obesity treatment nih.gov. Analogues based on this pyridine-containing core scaffold displayed IC50 values as low as 210 nM, demonstrating that this chemical structure is well-suited for interaction with kinase active sites nih.gov. Although this research was not on this compound itself, it provides strong evidence that its core structure is relevant for the design of inhibitors targeting inflammatory kinases.

Broader Pharmacological Relevance (e.g., Antiviral, Neurological Disorder Research)

While direct and extensive research on the specific antiviral or neurological disorder applications of this compound is not prominently documented in publicly available scientific literature, the foundational structure of this compound, the aminopyridine ring, is a well-established pharmacophore in medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, suggesting potential avenues for future investigation of this compound in these and other therapeutic areas. The pyridine nucleus is a key feature in many natural products and synthetic drugs, valued for its ability to engage in hydrogen bonding and other molecular interactions with biological targets. nih.govnih.gov

Antiviral Research

The pyridine scaffold is a privileged structure in the design of antiviral agents. nih.govresearchgate.net Various derivatives incorporating the pyridine ring have been synthesized and evaluated for their efficacy against a range of viruses. nih.gov The mechanisms of action for these compounds are diverse, including the inhibition of viral enzymes essential for replication, such as reverse transcriptase and polymerase, and interference with viral entry into host cells. nih.gov

Although specific studies on the antiviral properties of this compound are scarce, research on related aminopyridine derivatives provides a basis for potential exploration. The structural similarity to other bioactive pyridine-containing heterocycles suggests that it could serve as a valuable starting material or scaffold for the development of novel antiviral compounds. nih.govnih.gov

Neurological Disorder Research

The aminopyridine scaffold has garnered significant attention in the field of neuroscience and for the treatment of neurological disorders. A notable example is 4-aminopyridine, a potassium channel blocker used to improve walking in patients with multiple sclerosis. While the substitution pattern of this compound differs, the presence of the aminopyridine core suggests a potential for interaction with ion channels or other neurological targets.

Research into derivatives of 5-aminopyridine-2-carboxylic acid has also pointed towards other biological activities. For instance, vanadium coordination compounds synthesized from 5-aminopyridine-2-carboxylic acid have demonstrated in vivo antidiabetic properties with low cellular toxicity. chemicalbook.com Furthermore, a series of 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which are structurally related to this compound, have been shown to be potent inhibitors of ribonucleotide reductase and exhibit significant antineoplastic activity in preclinical models. nih.gov These findings highlight the versatility of the 5-aminopyridine-2-carboxylic acid framework in generating biologically active molecules.

The exploration of this compound and its derivatives in the context of neurological disorders could be a promising area for future research, building upon the established neuropharmacological profile of other aminopyridines.

Table of Research Findings for Structurally Related Compounds

Compound ClassSpecific Derivative(s)Biological ActivityTherapeutic Area of Interest
Aminopyridines 4-AminopyridinePotassium Channel BlockerNeurological Disorders (Multiple Sclerosis)
5-Aminopyridine-2-carboxylic Acid Derivatives Vanadium Coordination CompoundsAntidiabeticMetabolic Disorders
Pyridine-2-carboxaldehyde Thiosemicarbazones 5-(Methylamino)-, 5-(Ethylamino)-, and 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazonesRibonucleotide Reductase InhibitorsOncology

Due to a lack of specific experimental and computational research data for "this compound," a detailed article on its solubility and crystallization behavior as outlined cannot be generated at this time.

Extensive searches for scholarly articles and data repositories have not yielded specific studies on the experimental determination of its solubility in various solvents, the application of computational solubility models (such as Apelblat, van't Hoff, or Jouyban-Acree) to this particular compound, or investigations into its crystallization processes and equilibrium behavior.

While general principles of solubility and crystallization are well-established, and studies exist for structurally related compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of such data. One source provided a single calculated solubility value, but this is insufficient to build the comprehensive analysis required by the requested outline, which necessitates detailed experimental data and modeling results.

Further empirical research is needed to establish the solubility and crystallization profile of "Methyl 5--aminopyridine-2-carboxylate" to enable a thorough scientific discussion as requested.

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis

The development of stereochemically pure compounds is crucial for the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different biological activities. While specific asymmetric syntheses starting from Methyl 5-aminopyridine-2-carboxylate are not yet extensively documented, future research is poised to apply cutting-edge catalytic methods to generate chiral derivatives with high enantioselectivity.

Future advancements will likely focus on leveraging established and emerging catalytic systems. Chiral dialkylaminopyridine (DMAP) derivatives, for instance, have proven effective as nucleophilic catalysts in a variety of asymmetric transformations, including the acylation and kinetic resolution of alcohols. scispace.com The pyridine (B92270) backbone of this compound makes it an ideal candidate for modification into such planar-chiral catalysts. scispace.com Furthermore, the development of novel chiral pyridine-containing ligands, such as Pyridine-Oxazoline (PyrOx) and pyridine-aminophosphine ligands, offers a promising avenue. researchgate.netrsc.org These ligands have been successfully employed in a range of metal-catalyzed reactions, including asymmetric hydrogenation and C-C bond formations, achieving excellent yields and enantioselectivities. rsc.orgacs.org

Another key area of development will be the application of organocatalysis. Recent breakthroughs have shown that chiral tertiary amine catalysts can generate C(1)-ammonium enolates from esters, which can then react with electrophiles like pyridinium (B92312) salts to form enantioenriched dihydropyridines. nih.gov Adapting such methodologies to derivatives of this compound could provide a metal-free pathway to complex chiral molecules.

Table 1: Potential Strategies for Asymmetric Synthesis

Catalytic ApproachCatalyst/Ligand TypePotential ApplicationRationale
Nucleophilic CatalysisPlanar-chiral DMAP derivativesKinetic resolution of racemic alcohols using an acylating agent derived from the title compound.The pyridine core is analogous to the highly successful DMAP scaffold. scispace.com
Transition Metal CatalysisIridium or Ruthenium with Chiral Pyridine-Oxazoline (PyrOx) LigandsAsymmetric hydrogenation of derivatives where the pyridine ring or a substituent is reduced.PyrOx ligands have shown high efficacy in asymmetric reactions involving pyridine-containing substrates. researchgate.net
OrganocatalysisChiral Isothiourea or Tertiary Amine CatalystsEnantioselective functionalization of the pyridine ring.Organocatalytic dearomatization of pyridinium salts is an emerging and powerful method. nih.gov

Exploration of Novel Biological Targets and Mechanisms

The 5-aminopyridine-2-carboxylate scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules with a wide range of biological activities. While derivatives have been investigated as potent antihypertensive agents, future research is set to dramatically expand the scope of their therapeutic applications by exploring new biological targets. nih.gov

A primary focus will be on oncology. Aminopyridine structures are core components of numerous kinase inhibitors. nih.gov Future studies could modify this compound to target key signaling proteins implicated in cancer, such as c-Jun N-terminal kinases (JNKs), Janus kinases (JAKs), and the Epidermal Growth Factor Receptor (EGFR). nih.govrsc.orgnih.gov For example, thieno[2,3-b]pyridines, which share structural similarities, have shown potent anti-proliferative activity by inhibiting phosphatidylinositol-specific phospholipase C (PI-PLC) and other targets like P2Y₁₂ receptors. mdpi.com

Beyond cancer, the scaffold holds promise for treating infectious diseases and neurodegenerative disorders. Researchers have already initiated in silico and in vitro studies on aminopyridine derivatives as potential antitubercular agents, with some compounds showing considerable binding to enzymes like enoyl ACP reductase from Mycobacterium tuberculosis. researchgate.net The structural similarity to compounds that interact with voltage-gated potassium channels also suggests a potential role in neurology. rsc.org Conjugating the aminopyridine scaffold with amino acids is another promising strategy to enhance cell permeability, selectivity, and reduce toxicity, potentially leading to novel anticancer agents. nih.gov

Table 2: Potential Biological Targets for Future Investigation

Therapeutic AreaPotential Target(s)Rationale for Exploration
OncologyKinases (JNK, JAK2, EGFR), PI-PLCThe aminopyridine scaffold is a known kinase-binding motif; related structures show potent anti-proliferative activity. nih.govrsc.orgnih.govmdpi.com
Infectious DiseasesM. tuberculosis enoyl ACP reductaseIn silico studies have predicted good binding affinity for aminopyridine derivatives. researchgate.net
Cardiovascular DiseaseAngiotensin II receptor (continued exploration)Derivatives of the parent acid are known to have antihypertensive effects. nih.gov
NeurologyVoltage-gated potassium channels (KV)The 4-aminopyridine (B3432731) structure is a known KV channel blocker; derivatives could be tuned for selectivity. rsc.org

Development of Multifunctional Materials

The unique trifunctional nature of this compound—with its coordinating pyridine nitrogen, amino group, and carboxylate moiety—makes it an exceptionally versatile building block for the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) and functional coordination polymers. nih.gov

Future research will likely exploit these coordination sites to construct novel porous materials. Pyridine-dicarboxylate ligands are well-established building blocks for creating robust 1D, 2D, and 3D coordination polymers with diverse network topologies. nih.govresearchgate.net The addition of the amino group on the this compound ring provides an additional site for coordination or for post-synthetic modification, allowing for the introduction of specific functionalities within the pores of the resulting MOF. frontiersin.orgnih.gov This could lead to materials with tailored properties for specific applications.

These new materials could find use in several high-technology areas. The porous nature of MOFs makes them ideal candidates for gas storage and separation. Furthermore, MOFs constructed from amino-functionalized ligands have shown promise in sensing applications, where the amino groups can interact with guest molecules and induce a detectable change, such as in fluorescence. frontiersin.org The incorporation of catalytically active metal centers within these frameworks could also lead to novel heterogeneous catalysts for fine chemical synthesis.

Table 3: Potential Components for Novel MOFs and Coordination Polymers

ComponentExamplesRole in MaterialPotential Application
Metal IonsZn(II), Cd(II), Co(II), Mn(II)Serve as nodes connecting the organic linkers to form the framework structure.Catalysis, Gas Storage, Luminescence. nih.govfrontiersin.org
Primary LigandThis compoundActs as the primary structural linker, determining the dimensionality and topology of the network.Forms the core framework.
Auxiliary Ligands4,4′-bipyridine, 1,10-phenanthrolineCan be used to bridge metal centers and modify the final structure and porosity.Tuning material properties for selective gas separation. frontiersin.org

Integration of In Silico and Experimental Methodologies

The future development of molecules derived from this compound will be significantly accelerated by the deep integration of computational (in silico) and experimental lab-based approaches. This synergistic strategy allows for the rational design of new compounds, prediction of their properties, and a deeper understanding of their mechanisms of action, thereby reducing the time and cost associated with traditional trial-and-error discovery. cmjpublishers.com

Computational tools will be employed at every stage of the research pipeline. In medicinal chemistry, molecular docking studies will be used to predict how novel derivatives bind to specific biological targets, such as the active sites of kinases or other enzymes. nih.govmdpi.com This allows for the pre-screening of large virtual libraries of compounds to identify the most promising candidates for synthesis. Following this, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity, providing crucial insights for optimizing potency. nih.govrsc.org

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction will be essential for evaluating the drug-likeness of new derivatives early in the design phase. researchgate.netnih.gov By calculating properties like solubility, cell permeability, and potential for metabolic breakdown, researchers can prioritize compounds with favorable pharmacokinetic profiles, increasing the likelihood of success in later-stage development. cmjpublishers.commdpi.com

Table 4: Application of In Silico Methodologies in Future Research

In Silico TechniqueApplicationPurpose
Molecular DockingPredicting binding modes and affinities of derivatives to biological targets (e.g., enzymes, receptors).Target identification and lead compound prioritization. nih.govmdpi.com
QSARCorrelating chemical structure with biological activity (e.g., IC₅₀ values).Guiding the design of more potent analogues by identifying key structural features. nih.gov
ADME PredictionCalculating pharmacokinetic properties like intestinal absorption, blood-brain barrier penetration, and metabolic stability.Early-stage filtering of compounds with poor drug-like properties to reduce attrition. researchgate.netnih.gov
Molecular Dynamics (MD) SimulationSimulating the dynamic behavior of a ligand-protein complex over time.Assessing the stability of binding interactions predicted by docking. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-aminopyridine-2-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via esterification of 5-aminopyridine-2-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄). Alternative routes involve tert-butyl ester intermediates, as seen in related pyridine derivatives (e.g., tert-butyl 5-aminopyridine-2-carboxylate in ). Optimization includes controlling reaction temperature (60–80°C) and solvent polarity to minimize side reactions. Purity (>97% by HPLC) is achieved via recrystallization or column chromatography .

Q. How is this compound characterized spectroscopically?

  • Methodology : Key techniques include:

  • ¹H/¹³C NMR : Distinct signals for the methyl ester (δ ~3.9 ppm for CH₃O) and aromatic protons (δ ~6.5–8.5 ppm).
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹) and NH₂ (~3350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 168.1 (C₇H₈N₂O₂) .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Use PPE (gloves, goggles) due to potential skin/eye irritation (similar to pyridine derivatives in ). Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can experimental design address contradictions in catalytic performance of metal complexes involving this compound?

  • Methodology : In chromium(III) complexes (e.g., [Cr(5-apc)₃]), catalytic efficiency varies with ligand geometry and oxidation state. Control variables include:

  • pH : Affects ligand coordination mode (monodentate vs. bidentate).
  • Counterion effects : Cl⁻ vs. NO₃⁻ alters solubility and activity.
  • Spectroscopic validation : EPR and UV-Vis to confirm metal-ligand binding .
    • Data Table : Catalytic activity of [Cr(5-apc)₃] in oxidation reactions:
SubstrateConversion (%)Selectivity (%)Conditions
Cyclohexane789280°C, O₂, 6h
Toluene658580°C, O₂, 8h

Q. What strategies resolve low yields in multi-step syntheses using this compound as a precursor?

  • Methodology :

  • Intermediate stabilization : Protect the amino group with Boc (tert-butoxycarbonyl) to prevent side reactions.
  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
  • In-situ monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates promptly .

Q. How do computational methods predict the reactivity of this compound in heterocyclic functionalization?

  • Methodology :

  • DFT calculations : Optimize molecular geometry to identify nucleophilic/electrophilic sites (e.g., amino group vs. ester carbonyl).
  • Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) to guide pharmacophore design .

Q. What analytical approaches validate batch-to-batch consistency in industrial-scale synthesis?

  • Methodology :

  • HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted starting materials).
  • X-ray crystallography : Confirm crystalline structure uniformity (as applied to related complexes in ).
  • Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) to assess degradation pathways .

Contradiction Analysis

Q. Why do reported melting points and spectral data for this compound vary across studies?

  • Resolution : Variations arise from:

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrated).
  • Instrument calibration : Ensure NMR spectrometers are referenced to TMS and IR instruments are baseline-corrected.
  • Sample preparation : Control drying time and solvent traces .

Methodological Resources

  • Synthesis Protocols : Refer to tert-butyl ester methodologies in and chromium complex syntheses in .
  • Safety Data : Align with ALADDIN guidelines ( ) and hazard statements for pyridine derivatives ( ).
  • Advanced Applications : Catalytic and coordination chemistry studies in Polyhedron ( ) provide benchmarks for experimental design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.